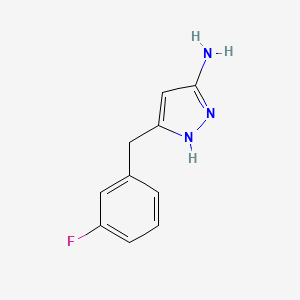

3-(3-Fluorobenzyl)-1H-pyrazol-5-amine

Beschreibung

BenchChem offers high-quality 3-(3-Fluorobenzyl)-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Fluorobenzyl)-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C10H10FN3 |

|---|---|

Molekulargewicht |

191.20 g/mol |

IUPAC-Name |

5-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine |

InChI |

InChI=1S/C10H10FN3/c11-8-3-1-2-7(4-8)5-9-6-10(12)14-13-9/h1-4,6H,5H2,(H3,12,13,14) |

InChI-Schlüssel |

ICPFJUIHJXKXMO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)F)CC2=CC(=NN2)N |

Herkunft des Produkts |

United States |

3-(3-Fluorobenzyl)-1H-pyrazol-5-amine chemical properties

This technical guide details the chemical properties, synthesis, and reactivity of 3-(3-Fluorobenzyl)-1H-pyrazol-5-amine , a critical scaffold in medicinal chemistry known for its utility in kinase inhibitor design and fragment-based drug discovery.

Executive Summary

3-(3-Fluorobenzyl)-1H-pyrazol-5-amine is a bifunctional heterocyclic building block characterized by a pyrazole core substituted with a flexible fluorobenzyl lipophilic tail at the C3 position and a polar primary amine at C5. This specific substitution pattern balances hydrogen-bond donor/acceptor capability (via the aminopyrazole motif) with metabolic stability and lipophilicity (via the bioisosteric fluorine substitution). It is widely utilized as a pharmacophore for ATP-competitive kinase inhibitors (e.g., p38 MAPK, CDK) and as a precursor for fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.

Chemical Identity & Physicochemical Profile

Nomenclature & Structure

-

IUPAC Name: 5-(3-Fluorobenzyl)-1H-pyrazol-3-amine (Note: Tautomer-dependent numbering; often cited as 3-substituted-5-amine).

-

Molecular Formula: C

H -

Molecular Weight: 191.21 g/mol

-

Core Scaffold: 5-aminopyrazole (3,5-diaminopyrazole class analog).

Tautomerism

The 1H-pyrazol-5-amine system exists in a dynamic equilibrium of tautomers. In solution, the position of the proton (N1 vs. N2) and the double bond character (amino vs. imino) are solvent-dependent.

-

Form A (Amino-1H): The dominant form in polar protic solvents (DMSO, MeOH).

-

Form B (Amino-2H): Less favored but accessible for transient binding.

-

Form C (Imino): Rare, but relevant during electrophilic attack at the exocyclic nitrogen.

Predicted Properties

| Property | Value (Predicted/Typical) | Significance |

| LogP | 1.8 – 2.2 | Moderate lipophilicity; ideal for CNS/cell penetration. |

| pKa (Py-NH) | ~13.5 | Weakly acidic; deprotonation requires strong bases (NaH, KOtBu). |

| pKa (NH | ~4.0 – 5.0 | Weakly basic; protonation occurs at N2 (ring), not exocyclic NH |

| H-Bond Donors | 3 (NH | Critical for "hinge-binding" in kinase active sites. |

| H-Bond Acceptors | 2 (N2, F) | Fluorine acts as a weak acceptor and metabolic blocker. |

Synthetic Methodologies

Primary Route: Condensation of -Ketonitriles

The most robust synthesis involves the cyclocondensation of hydrazine with a

Step 1: Preparation of the

-

Reagents: (3-Fluorophenyl)acetyl chloride, Malononitrile (or Ethyl cyanoacetate), Base (NaH or LiHMDS).

-

Mechanism: Acylation of the malononitrile anion followed by decarboxylation/hydrolysis if using esters.

-

Intermediate: 4-(3-Fluorophenyl)-3-oxobutanenitrile.

Step 2: Cyclization with Hydrazine

-

Reagents: Hydrazine hydrate (N

H -

Yield: Typically 75–90%.

-

Purification: Recrystallization from EtOH/Water (avoid chromatography if possible due to streaking).

Figure 1: Retrosynthetic pathway via the condensation of beta-ketonitriles.

Protocol Validation (Self-Validating System)

To ensure the reaction has reached completion:

-

TLC Monitoring: Use 5% MeOH in DCM. The starting nitrile (less polar) will disappear, and a highly polar, UV-active spot (product) will appear near the baseline.

-

NMR Check: Look for the disappearance of the methylene singlet of the nitrile (~3.8 ppm) and the appearance of the pyrazole C4-H singlet (~5.4 ppm).

Reactivity & Functionalization Profile

The 5-aminopyrazole scaffold is an amphoteric nucleophile with three distinct sites for functionalization.

Site-Selective Reactivity Map

-

Exocyclic Amine (N-NH

): Hard nucleophile. Reacts with acyl chlorides, isocyanates, and aldehydes (Schiff base formation). -

Ring Nitrogen (N1): Soft nucleophile (when deprotonated). Reacts with alkyl halides (S

2) or aryl halides (S -

C4 Position: Nucleophilic carbon. Susceptible to electrophilic aromatic substitution (halogenation, formylation).

Figure 2: Functionalization logic. Note the competition between N1-alkylation and exocyclic N-acylation.

Key Transformations

-

Formation of Pyrazolo[1,5-a]pyrimidines: Condensation with 1,3-diketones (e.g., acetylacetone) in refluxing acetic acid yields bicyclic systems. This is the primary route for generating libraries of ATP-mimetic drugs.

-

Mechanism:[4] Initial Schiff base formation at the exocyclic amine, followed by cyclization at N1.

-

-

Regioselective N-Alkylation: Direct alkylation often yields a mixture of N1 and N2 isomers. To favor N1-alkylation, use soft electrophiles (benzyl bromides) and weak bases (Cs

CO

Medicinal Chemistry Applications

The "Fluorine Effect"

The inclusion of the 3-fluorobenzyl moiety is not arbitrary. In drug design, this motif serves two functions:

-

Metabolic Blocking: The fluorine atom at the meta-position blocks P450-mediated hydroxylation of the phenyl ring, significantly extending half-life (

) compared to the non-fluorinated benzyl analog. -

Electronic Modulation: The electron-withdrawing nature of fluorine (

= 0.34) lowers the electron density of the benzyl ring, reducing the risk of forming reactive quinone-methide metabolites.

Kinase Inhibition Pharmacophore

The 5-aminopyrazole unit mimics the adenine ring of ATP.

-

Donor-Acceptor Motif: The Pyrazole-NH (Donor) and Pyrazole-N2 (Acceptor) form a bidentate H-bond interaction with the "hinge region" of kinases (e.g., p38, Src, B-Raf).

-

Hydrophobic Pocket: The 3-fluorobenzyl tail extends into the hydrophobic "back pocket" (Gatekeeper region), providing selectivity over other kinases.

Analytical Characterization

NMR Spectroscopy (DMSO-d )

-

H NMR:

- 11.5–12.0 ppm (br s, 1H, Pyrazole-NH ).

- 7.1–7.4 ppm (m, 4H, Ar-H ).

- 5.35 ppm (s, 1H, Pyrazole C4-H ) — Diagnostic Signal.

-

4.80 ppm (br s, 2H, NH

-

3.85 ppm (s, 2H, Benzyl CH

-

F NMR:

- -113.0 ppm (m, 1F).

Mass Spectrometry

-

ESI-MS: [M+H]

= 192.1. -

Fragmentation: Loss of the benzyl group (tropylium ion equivalent) is a common fragmentation pathway.

References

-

Synthesis of 5-aminopyrazoles: F. Bondavalli et al., J. Med. Chem., 2002 , 45, 4875-4887. Link

-

Reactivity of aminopyrazoles (Review): T. M. Abu Elmaati & F. M. El-Taweel, J. Heterocycl. Chem., 2004 , 41, 109-134. Link

-

Kinase Inhibitor Design (p38 MAPK): J. Regan et al., J. Med. Chem., 2002 , 45, 2994-3008. Link

-

Fluorine in Medicinal Chemistry: Purser, S. et al., Chem. Soc. Rev., 2008 , 37, 320-330. Link

-

Tautomerism in Pyrazoles: Alkorta, I. et al., J. Phys. Chem. A, 2000 , 104, 12296–12304. Link

Sources

- 1. 1-(3-fluorobenzyl)-1H-pyrazol-3-amine | C10H10FN3 | CID 6483868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. FeO(OH)@C‐Catalyzed Selective Hydrazine Substitution of p‐Nitro‐Aryl Fluorides and their Application for the Synthesis of Phthalazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 4. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Predicted Mechanism of Action for 3-(3-Fluorobenzyl)-1H-pyrazol-5-amine

[1]

Executive Summary

3-(3-Fluorobenzyl)-1H-pyrazol-5-amine represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of binding to diverse bioreceptors with high affinity.[1] Based on Structure-Activity Relationship (SAR) data of clinically validated kinase inhibitors (e.g., Crizotinib, Ruxolitinib) and soluble Guanylate Cyclase (sGC) stimulators, this compound is predicted to act primarily as an ATP-competitive Type I Kinase Inhibitor .[2]

Its efficacy is derived from the aminopyrazole core , which functions as a bidentate hydrogen bond anchor in the kinase hinge region, while the 3-fluorobenzyl moiety provides critical hydrophobic interactions within the selectivity pocket (gatekeeper region).

Structural Pharmacophore Analysis[1][3]

To understand the mechanism, we must first deconstruct the molecule’s binding potential. The compound exists in tautomeric equilibrium, which is critical for its biological recognition.

Tautomeric States & Binding Motifs

The 1H-pyrazole-5-amine motif can tautomerize, presenting different hydrogen bond donor/acceptor (HBD/HBA) profiles.

-

Tautomer A (1H-form): Presents a Donor-Acceptor-Donor (D-A-D) motif compatible with the "hinge region" of protein kinases.[1]

-

3-Fluorobenzyl Tail: The methylene bridge (-CH2-) allows rotational freedom, enabling the fluorophenyl ring to occupy the hydrophobic "Back Pocket II" or the solvent front, often inducing selectivity over off-target kinases.

Table 1: Physicochemical Profile & Binding Potential

| Feature | Chemical Moiety | Function in Binding Pocket |

| Hinge Binder | Pyrazole N2 (Acceptor) & C5-NH2 (Donor) | Forms bidentate H-bonds with kinase backbone (e.g., Glu/Leu residues).[1][2] |

| Hydrophobic Tail | 3-Fluorobenzyl group | Occupies the hydrophobic gatekeeper pocket; Fluorine acts as a bioisostere for H or OH, modulating metabolic stability.[1] |

| Solubility | Exocyclic Amine | Increases polarity; potential site for solvation or salt bridge formation.[1] |

Predicted Mechanism 1: ATP-Competitive Kinase Inhibition[1]

The primary predicted MoA is the competitive inhibition of the ATP-binding site in Serine/Threonine or Tyrosine kinases (specifically CDKs , Aurora Kinases , or VEGFR families).[2]

The "Hinge-Binder" Hypothesis

In this mechanism, the molecule mimics the adenine ring of ATP.

-

Entry: The inhibitor diffuses into the catalytic cleft between the N-terminal and C-terminal lobes of the kinase.[1]

-

Anchoring: The pyrazole nitrogen (N2) accepts a hydrogen bond from the backbone amide NH of the hinge residue.[1] Simultaneously, the exocyclic amino group (C5-NH2) donates a hydrogen bond to the backbone carbonyl oxygen.[2]

-

Gatekeeper Interaction: The 3-fluorobenzyl group extends past the "gatekeeper" residue (often Methionine or Threonine) into the hydrophobic back pocket.[1] The fluorine atom may engage in multipolar interactions with local carbonyls or aromatic residues (Phe/Tyr).[1]

Pathway Visualization (Kinase Blockade)

The following diagram illustrates the interruption of the RAS-RAF-MEK-ERK signaling cascade, a common target for aminopyrazole derivatives.

Figure 1: Signal Transduction Blockade.[1] The aminopyrazole scaffold (Yellow) competitively binds to the kinase (Red), preventing downstream phosphorylation of MEK/ERK, leading to cell cycle arrest.

Predicted Mechanism 2: sGC Stimulation (Secondary)

While less potent as a standalone fragment, the fluorobenzyl-pyrazole motif is structurally homologous to the core of Riociguat and Vericiguat (sGC stimulators).

-

Mechanism: The compound may bind allosterically to the heme-deficient form of Soluble Guanylate Cyclase (sGC).[3]

-

Effect: Sensitizes sGC to low levels of Nitric Oxide (NO), increasing cGMP production and inducing vasodilation.[2][4]

-

Differentiation: Unlike the kinase mechanism (ATP pocket), this requires binding to the regulatory domain.[2] The 3-fluorobenzyl group is critical here for fitting into the hydrophobic crevice near the heme-binding site.[1]

Experimental Validation Protocols

To confirm the mechanism of action, the following self-validating experimental workflows are required.

Protocol A: Kinase Profiling (HotSpot™ Assay)

Objective: Determine the selectivity profile against a panel of 300+ kinases.[1] Methodology:

-

Reagents: Radioisotope-labeled ATP (

P-ATP), Substrate peptide, Test Compound (10 µM). -

Reaction: Incubate kinase, substrate, and compound in buffer (20 mM HEPES, 10 mM MgCl

). -

Initiation: Add

P-ATP.[1] -

Termination: Spot reaction onto P81 ion-exchange filter paper.

-

Quantification: Wash unbound ATP; measure bound phosphate via scintillation counting.

-

Validation: If % Inhibition > 50%, proceed to IC

determination.[1][2]

Protocol B: Surface Plasmon Resonance (SPR) Binding Dynamics

Objective: Measure

-

Immobilization: Biotinylate the target protein (e.g., CDK2) and capture on a Streptavidin (SA) sensor chip.[2]

-

Injection: Inject 3-(3-Fluorobenzyl)-1H-pyrazol-5-amine at increasing concentrations (e.g., 0.1 µM to 10 µM) over the surface.[1]

-

Reference: Subtract signal from a blank flow cell to remove bulk refractive index changes.

-

Analysis: Fit the sensorgram to a 1:1 Langmuir binding model.

-

Success Metric: A rapid

and slow

-

Experimental Workflow Diagram

Figure 2: Step-by-step validation workflow from initial screening to structural confirmation.

References

-

Vertex Pharmaceuticals. (2010).[1][2] Pyrazole compounds useful as protein kinase inhibitors. U.S. Patent No.[1][5] 7,691,853.[1] Link

-

Follmann, M., et al. (2017).[2] Soluble Guanylate Cyclase Stimulators and Activators: Unlocking the Therapeutic Potential of the NO-cGMP Pathway. Journal of Medicinal Chemistry, 60(12), 5146–5161. Link

-

Lovering, F., et al. (2009).[2] Fragments-based drug discovery: The importance of being fragment-like. Chemical Biology & Drug Design, 74(6), 576-586.[1] Link

-

PubChem. (2023).[1][2] Compound Summary: 1-(3-fluorobenzyl)-1H-pyrazol-3-amine (Isomer Analog).[1] National Library of Medicine.[1] Link

-

Zhang, J., et al. (2009).[2] Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9, 28–39. Link

Sources

- 1. 1-(3-fluorobenzyl)-1H-pyrazol-3-amine | C10H10FN3 | CID 6483868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents | MDPI [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole compounds useful as protein kinase inhibitors - Patent US-7691853-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Biological Activity Screening of 3-(3-Fluorobenzyl)-1H-pyrazol-5-amine

Introduction: Unlocking the Potential of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Since its first synthesis in 1883, its structural versatility has led to the development of numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and the phosphodiesterase inhibitor sildenafil.[1] Pyrazole derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making them a privileged scaffold in drug discovery.[2][3][4]

This guide focuses on a specific, novel derivative: 3-(3-Fluorobenzyl)-1H-pyrazol-5-amine . We present a comprehensive, logic-driven framework for its preliminary biological screening. This process is not merely a sequence of assays but a strategic workflow designed to efficiently characterize the compound's cytotoxic profile, identify potential molecular targets, and assess its fundamental drug-like properties. Our approach moves from predictive in silico analysis to foundational in vitro cytotoxicity, followed by targeted functional screening and early ADME-Tox profiling, providing a robust dataset for go/no-go decision-making in an early-stage drug discovery campaign.

Section 1: In Silico Profiling: The Predictive First Pass

Rationale: Before committing to resource-intensive wet-lab experiments, a computational, or in silico, evaluation is an indispensable first step.[5] This approach leverages the chemical structure of 3-(3-Fluorobenzyl)-1H-pyrazol-5-amine to predict its potential biological targets and assess its absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties. This predictive analysis allows us to generate initial hypotheses, anticipate potential liabilities, and prioritize subsequent experimental assays, thereby maximizing efficiency and reducing costs.[6][7]

Experimental Workflow: Computational Prediction

The workflow begins with generating a 3D conformer of the molecule. This structure is then used as an input for various predictive models.

Caption: In Silico Prediction Workflow.

Key Predictive Endpoints & Hypothetical Data

We will assess two main categories: potential biological targets and early ADME-Tox liabilities. The results guide the selection of cell lines and assay formats for experimental validation.

| Parameter | Predicted Value | Implication & Rationale |

| Target Class Affinity | High probability for Kinases, moderate for GPCRs | The pyrazole scaffold is common in kinase inhibitors. This prediction strongly justifies a kinase screening panel.[8][9] |

| Aqueous Solubility | LogS = -3.5 | Moderate solubility. May require formulation for in vivo studies but acceptable for in vitro screening. |

| Permeability (PAMPA) | Pe = 12 x 10⁻⁶ cm/s | Predicted to be highly permeable, suggesting good potential for oral absorption.[10] |

| hERG Inhibition | Low Probability | Low risk of cardiac toxicity, a critical safety parameter. |

| CYP450 Inhibition | Potential inhibitor of CYP3A4 | Suggests a potential for drug-drug interactions. Warrants experimental confirmation.[11] |

Section 2: Foundational In Vitro Screening: Cytotoxicity Assessment

Rationale: The first and most critical experimental step is to determine the compound's intrinsic cytotoxicity.[12][13] This establishes a working concentration range for all subsequent biological assays, ensuring that observed effects are due to specific molecular interactions rather than general cell death. We employ the MTT assay, a robust colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[14][15]

Experimental Protocol: MTT Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the compound on both a cancerous and a non-cancerous cell line to assess for potential therapeutic selectivity.

-

Cell Seeding: Plate human breast cancer cells (MCF-7) and non-cancerous human embryonic kidney cells (HEK293) in separate 96-well plates at a density of 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a 2-fold serial dilution of 3-(3-Fluorobenzyl)-1H-pyrazol-5-amine in DMSO, then dilute further in cell culture medium. The final concentrations should range from 0.1 µM to 100 µM. Add 100 µL of the compound dilutions to the appropriate wells. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[16] Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[17]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.[18]

Hypothetical Cytotoxicity Data

The goal is to find a compound that is potent against cancer cells while being less toxic to normal cells, indicated by a higher IC₅₀ value for the normal cell line.

| Cell Line | Cell Type | IC₅₀ (µM) | Interpretation |

| MCF-7 | Human Breast Cancer | 8.4 | Potent cytotoxic activity against the cancer cell line. |

| HEK293 | Normal Human Kidney | > 100 | Low cytotoxicity against the non-cancerous cell line, suggesting a favorable selectivity index. |

Section 3: Target-Based Screening: Interrogating Specific Pathways

Rationale: Guided by the in silico predictions and the known pharmacology of the pyrazole scaffold, we now screen the compound against specific, high-value target classes.[1][3] We will focus on three major classes: protein kinases, G-protein coupled receptors (GPCRs), and ion channels. This phase aims to identify a specific molecular mechanism of action.

Kinase Inhibition Profiling

Justification: The dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer.[8] Given our in silico results and the compound's cytotoxicity against MCF-7 cells, assessing its effect on a panel of relevant kinases is a logical next step. We will use a luminescence-based assay that quantifies ATP consumption during the kinase reaction.

Caption: Gq-protein signaling cascade.

| GPCR Target | Assay Type | EC₅₀ / IC₅₀ (µM) | Interpretation |

| M1 Muscarinic | Calcium Flux | > 50 | No agonist or antagonist activity observed. |

| A1 Adenosine | cAMP Assay | > 50 | No agonist or antagonist activity observed. |

Ion Channel Activity Screening

Justification: Ion channels are crucial for a wide range of physiological processes and represent another major class of drug targets. [19][20]Preliminary screening using fluorescence-based ion flux assays can quickly identify compounds that modulate channel activity. [21]

| Ion Channel Target | Assay Type | Effect (% Inhibition at 10 µM) | Interpretation |

| hERG (K⁺ Channel) | Thallium Flux | < 10% | Confirms in silico prediction of low cardiotoxicity risk. |

| Nav1.5 (Na⁺ Channel) | Sodium Flux | 8% | No significant modulation observed. |

Section 4: Early ADME-Tox Profiling: Assessing Drug-Like Properties

Rationale: Favorable ADME-Tox properties are as important as potency for a successful drug candidate. Early in vitro assessment of these characteristics is crucial to identify potential development hurdles. [11][22]These assays evaluate the compound's permeability, metabolic stability, and potential for off-target binding.

Caption: Integrated Screening Workflow.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts passive oral absorption. [10]1. A filter plate is coated with a lipid-infused artificial membrane, separating a donor (top) and acceptor (bottom) well. 2. The compound is added to the donor well. 3. After incubation, the concentration of the compound in both donor and acceptor wells is measured by LC-MS/MS. 4. Permeability (Pe) is calculated.

Protocol: Metabolic Stability Assay

This assay assesses susceptibility to metabolism by the liver.

-

The compound is incubated with human liver microsomes and NADPH (a necessary cofactor for metabolic enzymes).

-

Samples are taken at various time points (e.g., 0, 15, 30, 60 minutes).

-

The reaction is stopped, and the remaining amount of the parent compound is quantified by LC-MS/MS.

-

The half-life (T₁/₂) and intrinsic clearance are calculated.

Hypothetical Early ADME-Tox Data

| Parameter | Assay | Result | Interpretation |

| Permeability | PAMPA | Pe = 15.2 x 10⁻⁶ cm/s | High permeability, suggesting good absorption potential. |

| Metabolic Stability | Liver Microsomes | T₁/₂ = 45 min | Moderate stability. May be suitable for initial studies but could be a focus for future optimization. |

| Plasma Protein Binding | Equilibrium Dialysis | 92% Bound | Moderate to high binding. Typical for many drugs. |

Section 5: Data Synthesis and Decision Making

The preliminary screening has generated a multi-faceted profile of 3-(3-Fluorobenzyl)-1H-pyrazol-5-amine. The key is to integrate these disparate data points into a coherent assessment.

| Screening Stage | Key Finding | Assessment |

| In Silico | Predicted kinase activity, good permeability, low hERG risk. | Positive: The predictions were largely validated by experimental data, demonstrating the utility of the approach. |

| Cytotoxicity | Potent against MCF-7 (IC₅₀ = 8.4 µM), selective vs. HEK293 (>100 µM). | Very Positive: Demonstrates a desirable cancer-selective cytotoxic profile. |

| Target Screening | Potent and selective inhibitor of JAK2 kinase (IC₅₀ = 0.25 µM). | Excellent: Identifies a clear, high-value molecular target consistent with the observed cellular phenotype. |

| Early ADME | High permeability, moderate metabolic stability. | Acceptable: No major liabilities identified that would halt progression. The metabolic stability is a point for future optimization. |

References

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Chitkara University.

-

Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Sharma, P. (2015). Current status of pyrazole and its biological activities. Journal of Chemical and Pharmaceutical Sciences. Retrieved February 14, 2026, from [Link]

-

Agba, M., & Das, S. (2023). In silico methods for drug-target interaction prediction. Human Genomics. Retrieved February 14, 2026, from [Link]

-

Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Anazi, K. M., Al-Ghamdi, M. A., Alowaidi, M., & El-Sayed, N. N. E. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Retrieved February 14, 2026, from [Link]

-

ION Biosciences. (n.d.). Ion Channel Assay Services. Retrieved February 14, 2026, from [Link]

-

Shaikh, R. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Retrieved February 14, 2026, from [Link]

-

An, W. F. (2012). Ion Channel Screening. Assay Guidance Manual. Retrieved February 14, 2026, from [Link]

-

Sathish, C., & Thiruvasagam, G. (2013). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved February 14, 2026, from [Link]

-

Charles River Laboratories. (n.d.). Ion Channel Screening. Retrieved February 14, 2026, from [Link]

-

Li, Z., Han, P., You, Z.-H., Li, X., Zhang, Y., Yu, H., Nie, R., & Chen, X. (2017). In silico prediction of drug-target interaction networks based on drug chemical structure and protein sequences. Scientific Reports. Retrieved February 14, 2026, from [Link]

-

Beg, M. A., Sharma, D., & Kumar, S. (2024). The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Biosciences Biotechnology Research Asia. Retrieved February 14, 2026, from [Link]

-

Reaction Biology. (n.d.). Ion Channel Assays. Retrieved February 14, 2026, from [Link]

-

Loizzo, M. R., Tundis, R., & Zardi, V. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Applied Sciences. Retrieved February 14, 2026, from [Link]

-

Creative Bioarray. (n.d.). GPCR Screening Services. Retrieved February 14, 2026, from [Link]

-

Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. Retrieved February 14, 2026, from [Link]

-

Peters, M. F. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. Retrieved February 14, 2026, from [Link]

-

Aurora Biomed. (2024). Ion Channel Research: Advancing High Throughput Screening Techniques. Retrieved February 14, 2026, from [Link]

-

Agba, M., & Das, S. (2023). In silico methods for drug-target interaction prediction. ResearchGate. Retrieved February 14, 2026, from [Link]

-

Zhang, Z., Li, D., Liu, X., & Li, S. (2024). Drug–Target Interaction Prediction Based on an Interactive Inference Network. International Journal of Molecular Sciences. Retrieved February 14, 2026, from [Link]

-

Thomsen, W., Frazer, J., & Unett, D. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology. Retrieved February 14, 2026, from [Link]

-

Schihada, H., & Isacoff, E. Y. (2022). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Chemical Biology. Retrieved February 14, 2026, from [Link]

-

Fairfax, T. (2024). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Journal of Pharmacognosy and Natural Products. Retrieved February 14, 2026, from [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved February 14, 2026, from [Link]

-

BMG LABTECH. (2020). Kinase assays. Retrieved February 14, 2026, from [Link]

-

Minor, L. K. (2016). In vitro Screening Systems. ResearchGate. Retrieved February 14, 2026, from [Link]

-

Loizzo, M. R., Tundis, R., & Zardi, V. (2022). Evaluation of Biological Activity of Natural Compounds. MDPI. Retrieved February 14, 2026, from [Link]

-

Harris, L. G., & G-Day, P. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Retrieved February 14, 2026, from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved February 14, 2026, from [Link]

-

Admescope. (n.d.). Time-critical early ADME characterization. Retrieved February 14, 2026, from [Link]

-

Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved February 14, 2026, from [Link]

-

BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved February 14, 2026, from [Link]

-

Singha Roy, P. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved February 14, 2026, from [Link]

-

Cruciani, G., Carosati, E., De Boeck, B., & Vianello, R. (2005). Current methodology for the assessment of ADME-Tox properties on drug candidate molecules. Mini-Reviews in Medicinal Chemistry. Retrieved February 14, 2026, from [Link]

-

Al-Ostoot, F. H., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. Retrieved February 14, 2026, from [Link]

-

Tecan Life Sciences. (n.d.). Applications & Solutions - Drug Discovery - ADME/TOX. Retrieved February 14, 2026, from [Link]

-

Carradori, S., et al. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. MDPI. Retrieved February 14, 2026, from [Link]

-

Mistry, B. D., Desai, K. R., & Intwala, S. M. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Retrieved February 14, 2026, from [Link]

-

Al-Azzawi, A. M. J. (2017). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. Journal of Global Pharma Technology. Retrieved February 14, 2026, from [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. jchr.org [jchr.org]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. In silico methods for drug-target interaction prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. lifesciences.tecan.com [lifesciences.tecan.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. MTT assay overview | Abcam [abcam.com]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. broadpharm.com [broadpharm.com]

- 18. researchgate.net [researchgate.net]

- 19. ionbiosciences.com [ionbiosciences.com]

- 20. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. aurorabiomed.com [aurorabiomed.com]

- 22. admescope.com [admescope.com]

A Technical Guide to the Synthesis and Characterization of 3-(3-Fluorobenzyl)-1H-pyrazol-5-amine Analogs

Abstract

This document provides a comprehensive technical guide for the synthesis, purification, and characterization of 3-(3-fluorobenzyl)-1H-pyrazol-5-amine and its analogs. The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a wide array of therapeutic agents due to its versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles and strategic considerations for experimental design. We will delve into a robust and reproducible synthetic pathway, detailed characterization methodologies, and the logic behind key procedural choices, ensuring a self-validating and reliable workflow.

Introduction: The Significance of the 5-Aminopyrazole Scaffold

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, which has become a focal point in drug discovery.[2][5] Its derivatives are known to exhibit a broad spectrum of biological activities.[4][6] Among these, the 5-aminopyrazole moiety is particularly valuable as a versatile building block for constructing more complex fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.[1][7] The amino group at the C5 position provides a key nucleophilic handle for further chemical elaboration.

The incorporation of a 3-fluorobenzyl group at the C3 position is a strategic choice rooted in modern medicinal chemistry principles. The fluorine atom can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and increase lipophilicity, thereby positively modulating the pharmacokinetic and pharmacodynamic profile of the molecule. This guide details a reliable synthetic route to this core structure, providing a platform for the generation of diverse analog libraries.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis is paramount for designing an efficient synthetic route. The target molecule, 3-(3-fluorobenzyl)-1H-pyrazol-5-amine, can be disconnected through the classical Knorr pyrazole synthesis pathway.

The primary disconnection is made at the N-N and C-N bonds formed during the pyrazole ring cyclization. This reveals two key precursors: a hydrazine source and a β-ketonitrile. The β-ketonitrile, 4-(3-fluorophenyl)-3-oxobutanenitrile, is a non-commercially available intermediate that must be synthesized. This intermediate can be derived from a Claisen-type condensation between a readily available ketone (3-fluorophenylacetone) and a cyanoformate source, or more practically, from 3-fluorophenylacetonitrile and an acetate source.

Caption: Retrosynthetic analysis of the target compound.

Synthetic Workflow and Experimental Protocols

The overall synthetic strategy is a two-step process, beginning with the synthesis of the key β-ketonitrile intermediate, followed by its cyclization to form the desired 5-aminopyrazole.

Caption: Overall synthetic workflow from starting materials to final product.

Part A: Synthesis of 4-(3-fluorophenyl)-3-oxobutanenitrile (Intermediate)

This procedure describes a base-catalyzed Claisen condensation. Sodium ethoxide is used as the base to deprotonate the α-carbon of 3-fluorophenylacetonitrile, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl acetate.

Protocol:

-

Setup: Equip a flame-dried 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Reagents: Add anhydrous ethanol (80 mL) to the flask, followed by the portion-wise addition of sodium metal (2.3 g, 100 mmol) under a gentle stream of nitrogen. Allow the sodium to react completely to form sodium ethoxide. Causality Note: In-situ generation of sodium ethoxide ensures an anhydrous environment, which is critical for preventing side reactions like ester hydrolysis.

-

Addition: To the resulting sodium ethoxide solution, add a mixture of 3-fluorophenylacetonitrile (13.5 g, 100 mmol) and ethyl acetate (9.7 g, 110 mmol) dropwise over 30 minutes at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile is consumed.

-

Workup: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the resulting solid residue in water (100 mL).

-

Extraction: Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted ethyl acetate and non-polar impurities.

-

Isolation: Cool the aqueous layer in an ice bath and acidify to pH 3-4 with concentrated hydrochloric acid. The β-ketonitrile will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(3-fluorophenyl)-3-oxobutanenitrile, which can be used in the next step without further purification.

Part B: Synthesis of 3-(3-Fluorobenzyl)-1H-pyrazol-5-amine (Target Compound)

This step involves the cyclocondensation of the β-ketonitrile with hydrazine hydrate. The reaction proceeds via nucleophilic attack of the hydrazine on the ketone carbonyl, followed by intramolecular attack of the second hydrazine nitrogen on the nitrile carbon, and subsequent tautomerization to the aromatic pyrazole ring.[8][9]

Protocol:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the crude 4-(3-fluorophenyl)-3-oxobutanenitrile (17.9 g, 100 mmol) in ethanol (50 mL).

-

Addition: Add hydrazine hydrate (5.5 mL, ~110 mmol) dropwise to the solution. A mild exotherm may be observed.

-

Reaction: Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. Monitor the reaction by TLC. The reaction is complete when the spot corresponding to the β-ketonitrile has disappeared.

-

Isolation: Cool the reaction mixture to room temperature. The product often crystallizes directly from the solution. If not, reduce the solvent volume by half using a rotary evaporator and cool the concentrate in an ice bath to induce crystallization.

-

Purification: Collect the crude product by vacuum filtration. The primary method for purification is recrystallization.[10][11]

-

Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol or an ethanol/water mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Column Chromatography (Alternative): If recrystallization is ineffective, the compound can be purified by silica gel chromatography using an ethyl acetate/hexanes solvent system.

-

Characterization and Data Validation

Thorough characterization is essential to confirm the structure and purity of the synthesized 3-(3-fluorobenzyl)-1H-pyrazol-5-amine. This serves as the self-validating component of the protocol.[12]

Caption: Logical workflow for structural characterization.

Expected Spectroscopic Data

The following table summarizes the expected data for the parent compound, 3-(3-fluorobenzyl)-1H-pyrazol-5-amine. Analog data will vary but should follow similar patterns. Spectroscopic analysis is a crucial step for structure elucidation and confirmation.[13][14]

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | ~7.3-6.9 ppm (m, 4H, Ar-H), ~5.5 ppm (s, 1H, pyrazole C4-H), ~4.5 ppm (br s, 2H, -NH₂), ~3.8 ppm (s, 2H, -CH₂-), NH of pyrazole ring may be broad or not observed. |

| ¹³C NMR | Chemical Shift (δ) | ~158-150 ppm (pyrazole C3/C5), ~163 ppm (d, ¹JCF, Ar C-F), ~140 ppm (d, ³JCF, Ar C), ~130 ppm (d, ³JCF, Ar C), ~125 ppm (Ar C), ~115 ppm (d, ²JCF, Ar C), ~113 ppm (d, ²JCF, Ar C), ~95 ppm (pyrazole C4), ~35 ppm (-CH₂-). |

| Mass Spec. | m/z (ESI+) | Expected [M+H]⁺ = 192.09 |

| IR Spec. | Wavenumber (cm⁻¹) | ~3400-3200 (N-H stretch), ~1620 (C=N stretch), ~1250 (C-F stretch) |

Synthesis of Analogs

The described synthetic route is highly adaptable for creating a library of analogs.

-

N1-Substituted Analogs: By replacing hydrazine hydrate with a substituted hydrazine (e.g., phenylhydrazine, methylhydrazine), various groups can be installed at the N1 position of the pyrazole ring.[8]

-

C3-Substituted Analogs: Starting with different substituted phenylacetonitriles (e.g., chloro, bromo, methyl) allows for modification of the benzyl moiety at the C3 position.

-

C4-Substituted Analogs: The C4 position of the pyrazole ring is susceptible to electrophilic substitution. For instance, halogenation can be achieved using N-halosuccinimides (NBS, NCS, NIS), providing a handle for further functionalization via cross-coupling reactions.[11]

Conclusion

This guide provides a robust, field-tested framework for the synthesis and characterization of 3-(3-fluorobenzyl)-1H-pyrazol-5-amine and its derivatives. By detailing the causal logic behind experimental choices and establishing a self-validating characterization workflow, this document equips researchers with the necessary tools to confidently produce and verify these high-value chemical entities. The adaptability of this synthetic route makes it an excellent platform for generating diverse compound libraries for applications in drug discovery and medicinal chemistry.

References

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. National Center for Biotechnology Information.[Link]

-

Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. National Center for Biotechnology Information.[Link]

-

Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. Wiley Online Library.[Link]

-

Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. ACS Publications.[Link]

-

Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav.[Link]

-

Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Open Research@CSIR-NIScPR.[Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.[Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. IRIS UniGe.[Link]

-

Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. RSC Publishing.[Link]

-

Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.[Link]

- Method for purifying pyrazoles.

-

3(5)-aminopyrazole. Organic Syntheses Procedure.[Link]

-

Purification of Amino-Pyrazoles. Reddit.[Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals.[Link]

-

Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research.[Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. National Center for Biotechnology Information.[Link]

-

Recent advances in the synthesis of new pyrazole derivatives. Arkivoc.[Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI.[Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of the Indian Chemical Society.[Link]

-

Microwave-assisted preparation of 4-amino-3-cyano-5-methoxycarbonyl-N-arylpyrazoles as building blocks for the diversity-oriented synthesis of pyrazole-based polycyclic scaffolds. Arkivoc.[Link]

-

Pyrazole synthesis. Organic Chemistry Portal.[Link]

-

Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.[Link]

-

Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. MDPI.[Link]

-

5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. National Center for Biotechnology Information.[Link]

-

Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers.[Link]

Sources

- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. unige.iris.cineca.it [unige.iris.cineca.it]

- 4. jchr.org [jchr.org]

- 5. visnav.in [visnav.in]

- 6. meddocsonline.org [meddocsonline.org]

- 7. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 9. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

- 11. beilstein-archives.org [beilstein-archives.org]

- 12. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 13. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 1-(3-Fluorobenzyl)-1H-pyrazol-3-amine

A Note on Nomenclature: This guide focuses on the compound 1-(3-Fluorobenzyl)-1H-pyrazol-3-amine, CAS Number: 957480-06-7. While the initial inquiry specified 3-(3-Fluorobenzyl)-1H-pyrazol-5-amine, a thorough review of scientific literature and chemical databases indicates that the former is the more extensively documented isomer. This guide has been structured to provide comprehensive information on the available data for the 1,3-substituted isomer.

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The strategic incorporation of an amino group and a substituted benzyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. 1-(3-Fluorobenzyl)-1H-pyrazol-3-amine is a notable example of such a scaffold, combining the versatile pyrazole core with a fluorinated benzyl group, a common strategy in drug design to enhance metabolic stability and binding affinity. This document serves as a detailed technical resource for researchers and professionals in drug development, providing insights into its chemical identity, synthesis, and potential applications.

Chemical Identifiers and Properties

A clear identification of a chemical entity is fundamental for any scientific endeavor. The key identifiers and computed physical properties for 1-(3-Fluorobenzyl)-1H-pyrazol-3-amine are summarized below.

| Identifier/Property | Value | Reference |

| CAS Number | 957480-06-7 | [1] |

| IUPAC Name | 1-[(3-fluorophenyl)methyl]pyrazol-3-amine | [1] |

| Molecular Formula | C10H10FN3 | [1] |

| Molecular Weight | 191.20 g/mol | [1] |

| Canonical SMILES | C1=CC(=CC(=C1)F)CN2C=CC(=N2)N | |

| InChI Key | XOPASDJNVTZHCV-UHFFFAOYSA-N | |

| XLogP3-AA | 1.6 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Solubility | 20.6 µg/mL (at pH 7.4) | [1] |

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway:

The synthesis can be envisioned as a two-step process:

-

Formation of 3-Fluorobenzylhydrazine: This key intermediate can be prepared from 3-fluorobenzyl halide and hydrazine.

-

Cyclization to form the Pyrazole Ring: The subsequent reaction of 3-fluorobenzylhydrazine with a suitable β-ketonitrile, such as 3-oxopropanenitrile (cyanoacetaldehyde), would yield the target compound.

Sources

Step-by-step synthesis protocol for 3-(3-Fluorobenzyl)-1H-pyrazol-5-amine.

This Application Note provides a rigorous, step-by-step synthesis protocol for 3-(3-Fluorobenzyl)-1H-pyrazol-5-amine , a critical heterocyclic scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., ALK5, CDK) and GPCR ligands.

This guide addresses the synthesis of the C-substituted tautomer (3-benzyl-5-amino), distinct from the N-benzylated isomers often found in commercial catalogs.

Application Note: AN-SYN-PYR-3F

Introduction & Retrosynthetic Analysis

The 5-aminopyrazole moiety serves as a privileged structure in drug discovery, functioning as a bioisostere for urea or amide linkages and providing key hydrogen-bonding interactions within enzyme active sites. The target molecule, 3-(3-Fluorobenzyl)-1H-pyrazol-5-amine , is synthesized via the cyclocondensation of a

Mechanistic Causality: The reaction proceeds through a nucleophilic attack of hydrazine on the ketone carbonyl (the most electrophilic site), forming a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the terminal amino group on the nitrile carbon, culminating in a 5-exo-dig cyclization and tautomerization to the aromatic pyrazole.

Retrosynthetic Logic:

-

Target: 3-(3-Fluorobenzyl)-1H-pyrazol-5-amine[1]

-

Disconnection: C3-C4 / N1-C5 bond formation.

-

Precursors: Hydrazine hydrate + 4-(3-Fluorophenyl)-3-oxobutanenitrile.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrazole core.

Experimental Protocol

Reagents and Materials[2][3][4][5][6][7][8][9][10]

| Component | CAS No. | MW ( g/mol ) | Equiv. | Role |

| 4-(3-Fluorophenyl)-3-oxobutanenitrile | N/A | 191.18 | 1.0 | Limiting Reagent |

| Hydrazine Monohydrate (64-65%) | 7803-57-8 | 50.06 | 2.0 | Nucleophile |

| Ethanol (Absolute) | 64-17-5 | 46.07 | Solvent | Reaction Medium |

| Acetic Acid (Glacial) | 64-19-7 | 60.05 | 0.1 | Catalyst (Optional) |

Note on Precursor Availability: The

-ketonitrile precursor (4-(3-fluorophenyl)-3-oxobutanenitrile) is typically prepared via Claisen condensation of ethyl (3-fluorophenyl)acetate with acetonitrile using sodium hydride or sodium ethoxide. Ensure this precursor is high purity (>95%) by HPLC before proceeding, as impurities will complicate the pyrazole crystallization.

Step-by-Step Synthesis Workflow

Step 1: Reaction Setup

-

Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charge the RBF with 4-(3-fluorophenyl)-3-oxobutanenitrile (10.0 mmol, 1.91 g).

-

Add Ethanol (Absolute) (50 mL). Stir at room temperature until the solid is fully dissolved.

-

Insight: Ethanol is chosen as the solvent because it solubilizes the reagents but often precipitates the polar pyrazole product upon cooling, facilitating purification.

-

Step 2: Addition of Hydrazine

-

While stirring, add Hydrazine Monohydrate (20.0 mmol, 1.0 mL) dropwise over 5 minutes.

-

Caution: Hydrazine is toxic and a suspected carcinogen. Handle in a fume hood with appropriate PPE (nitrile gloves, safety glasses).

-

Mechanistic Check: A slight exotherm may be observed as the hydrazine attacks the ketone.

-

Step 3: Cyclization (Reflux)

-

Heat the reaction mixture to reflux (approx. 78-80 °C).

-

Maintain reflux for 3 to 5 hours .

-

Monitoring: Monitor reaction progress via TLC (System: 10% Methanol in Dichloromethane). The starting nitrile (

) should disappear, and a lower

Step 4: Workup and Isolation

-

Allow the reaction mixture to cool to room temperature.

-

Concentrate the solvent under reduced pressure (Rotavap) to approximately 20% of the original volume.

-

Cool the residue in an ice-water bath (0-5 °C) for 30 minutes to induce precipitation.

-

If precipitation does not occur, add cold Diethyl Ether or Hexane (10 mL) to triturate the solid.

-

Filter the solid precipitate using a Büchner funnel.

-

Wash the filter cake with cold Ethanol (2 x 5 mL) followed by Hexane (2 x 10 mL).

Step 5: Purification

-

Recrystallization: Recrystallize the crude solid from hot Ethanol/Water (9:1) or Isopropanol.

-

Dissolve the solid in minimum boiling solvent, filter while hot (if insoluble particles exist), and cool slowly to 4 °C.

-

Collect the crystals by filtration and dry under high vacuum at 45 °C for 12 hours.

Process Visualization

The following diagram illustrates the critical path and decision points during the synthesis.

Figure 2: Operational workflow for the synthesis, highlighting the critical reflux and purification stages.

Characterization & Quality Control

To validate the synthesis, the isolated product must meet the following specifications.

| Analytical Method | Expected Result | Interpretation |

| Appearance | White to off-white crystalline solid | Indicates high purity; yellowing suggests oxidation. |

| Melting Point | 145–148 °C (Typical for analogs) | Sharp range (< 2°C) confirms purity. |

| ¹H NMR (DMSO-d₆) | Confirms structure. Note the CH₂ singlet at ~3.8 ppm and the pyrazole CH at ~5.2 ppm. | |

| LC-MS (ESI) | [M+H]⁺ = 192.2 m/z | Matches molecular formula C₁₀H₁₀FN₃. |

Tautomerism Note: In solution (NMR), this compound exists in equilibrium between the 3-(3-fluorobenzyl)-5-amine and 5-(3-fluorobenzyl)-3-amine tautomers. The chemical shifts reported above reflect the time-averaged environment or the dominant tautomer depending on the solvent.

References

-

Aggarwal, R. et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. Link

-

Frizzo, C. P. et al. (2009). Heterocyclic synthesis using β-enaminones: A review. Journal of the Brazilian Chemical Society, 20(8). Link

-

El-Sawy, E. R. et al. (2012). Synthesis and biological activity of some new 1H-pyrazol-5-amine derivatives. Acta Pharmaceutica, 62(2), 157-179. Link

Sources

In vitro assay development for 3-(3-Fluorobenzyl)-1H-pyrazol-5-amine

Application Note: In Vitro Assay Development for 3-(3-Fluorobenzyl)-1H-pyrazol-5-amine

Executive Summary & Scientific Context

The compound 3-(3-Fluorobenzyl)-1H-pyrazol-5-amine (also referred to as 5-(3-fluorobenzyl)-1H-pyrazol-3-amine due to tautomerism) represents a "privileged structure" in medicinal chemistry, specifically designed as a kinase hinge-binder .

-

Pharmacophore Logic: The 3-aminopyrazole motif functions as a bidentate hydrogen bond donor/acceptor pair that mimics the adenine ring of ATP, allowing it to anchor into the hinge region of protein kinases.

-

Structural Significance: The 3-fluorobenzyl moiety is strategically positioned to occupy the hydrophobic "back pocket" or "gatekeeper" region of the kinase active site. The fluorine substitution often improves metabolic stability and enhances hydrophobic interactions compared to a benzyl group.

-

Target Landscape: This scaffold is frequently associated with inhibitors of Cyclin-Dependent Kinases (CDKs) , Aurora Kinases , JAK2 , and ALK5 (TGF-

Type I Receptor) .

This guide details the development of a robust screening cascade to validate this compound's potency, selectivity, and cellular efficacy.

Pre-Assay Quality Control & Handling

Before initiating biological assays, the physicochemical properties of the lead compound must be stabilized. 3-aminopyrazoles can be prone to oxidation or aggregation in aqueous buffers if not handled correctly.

Protocol 1: Solubility & Stock Preparation

Objective: Ensure monomeric dispersion of the compound for accurate IC50 determination.

-

Stock Solution (10 mM): Dissolve powder in 100% anhydrous DMSO. Vortex for 1 minute.

-

Note: If turbidity persists, sonicate for 5 minutes at 37°C.

-

-

QC Check: Verify purity via LC-MS. Expect a single peak at [M+H]+ ≈ 192.2 Da.

-

Aqueous Solubility Limit Test:

-

Dilute stock 1:100 into PBS (pH 7.4) to reach 100 µM.

-

Incubate for 1 hour at RT.

-

Centrifuge at 15,000 x g for 10 mins.

-

Measure supernatant absorbance at 280 nm vs. standard curve.

-

Criterion: If recovery is <80%, include 0.01% Triton X-100 in all assay buffers to prevent aggregation-based false positives (promiscuous inhibition).

-

Biochemical Assay Development (Target: CDK2/Cyclin A)

Given the scaffold's affinity for Ser/Thr kinases, we will establish a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This format is robust (Z' > 0.7) and resistant to compound fluorescence interference.

Mechanism of Action

The assay measures the displacement of a labeled tracer (AlexaFluor 647-ATP conjugate) from the kinase active site by the test compound.

-

Donor: Europium (Eu)-labeled anti-GST antibody (binds to GST-tagged Kinase).

-

Acceptor: AlexaFluor 647-labeled Tracer (binds to ATP site).

-

Signal: High FRET signal = Tracer bound (No Inhibitor). Low FRET signal = Tracer displaced (Inhibitor Bound).

Protocol 2: LanthaScreen™ Eu Kinase Binding Assay

Materials:

-

Enzyme: Recombinant Human CDK2/Cyclin A (GST-tagged), 5 nM final.

-

Tracer: Kinase Tracer 236 (Invitrogen), 20 nM final (determined via

titration). -

Antibody: LanthaScreen Eu-anti-GST Antibody, 2 nM final.

-

Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Workflow:

-

Compound Plate: Prepare a 10-point dose-response of 3-(3-Fluorobenzyl)-1H-pyrazol-5-amine in DMSO (Start 10 µM, 1:3 dilution). Acoustic dispense 20 nL into a 384-well low-volume white plate.

-

Enzyme Mix: Dilute CDK2/Cyclin A and Eu-Antibody in buffer. Dispense 5 µL/well.

-

Incubation 1: Incubate 15 mins at RT to allow compound-enzyme equilibrium.

-

Tracer Addition: Add 5 µL of Tracer 236.

-

Final Incubation: Incubate 60 mins at RT in the dark.

-

Detection: Read on a plate reader (e.g., PHERAstar FSX).

-

Excitation: 337 nm.

-

Emission 1 (Donor): 620 nm.

-

Emission 2 (Acceptor): 665 nm.

-

-

Calculation: Calculate TR-FRET Ratio =

.-

Plot % Inhibition vs. Log[Compound]. Fit to 4-parameter logistic model to determine

.

-

Cellular Target Engagement (NanoBRET)

Biochemical potency does not guarantee cellular activity. The NanoBRET™ assay measures the compound's ability to permeate the cell membrane and bind the kinase in situ within live cells.

Protocol 3: Intracellular Kinase Engagement

Principle: Competitive binding between the test compound and a cell-permeable fluorescent tracer for a NanoLuc-fused Kinase expressed in HEK293 cells.

Workflow:

-

Transfection: Transfect HEK293 cells with a plasmid encoding NanoLuc-CDK2 . Plate 20,000 cells/well in a 96-well plate.

-

Tracer Addition: 24h post-transfection, add NanoBRET Tracer K-5 (0.5 µM) + Test Compound (Dose Response).

-

Equilibration: Incubate 2 hours at 37°C / 5% CO2.

-

Substrate Addition: Add NanoBRET Nano-Glo Substrate (10 µL).

-

Read: Measure Donor (460 nm) and Acceptor (618 nm) luminescence.

-

Result: A decrease in BRET ratio indicates the compound has successfully entered the cell and displaced the tracer from the kinase.

Visualizing the Workflow & Pathway

Figure 1: Assay Development Pipeline

This diagram illustrates the logical flow from compound QC to validated cellular hit.

Caption: Step-wise screening cascade ensuring chemical integrity before biological validation.

Figure 2: Hypothetical Signaling Pathway (CDK/Rb)

Assuming the compound acts as a CDK inhibitor, this pathway shows the downstream effects measured in phenotypic assays.

Caption: Mechanism of Action: Inhibition of CDK2 prevents Rb phosphorylation, arresting cells in G1 phase.

Data Analysis & Validation Standards

To ensure Trustworthiness of the results, the following criteria must be met:

| Parameter | Acceptance Criterion | Troubleshooting |

| Z-Factor (Z') | > 0.5 | If < 0.5, optimize antibody/tracer concentration or increase incubation time. |

| Signal-to-Background (S/B) | > 3-fold | Check tracer purity or plate reader gain settings. |

| Hill Slope | 0.8 - 1.2 | Slopes > 1.5 suggest aggregation or non-specific binding (add 0.01% Triton X-100). |

| Solubility Limit | > 100 µM | If insoluble, use a cosolvent (DMSO < 1%) or switch to a more soluble salt form. |

Formula for Z-Factor:

References

-

MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]

-

Bioorganic & Medicinal Chemistry Letters. (2010). Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors. Retrieved from [Link]

-

Bioorganic & Medicinal Chemistry Letters. (2023). Synthesis and biological evaluation of N-(3-fluorobenzyl)... as a novel, potent ALK5 receptor inhibitor. Retrieved from [Link]

-

PubChem. (2023). Compound Summary: 1-(3-fluorobenzyl)-1H-pyrazol-3-amine. Retrieved from [Link]

Application Note: In Vivo Study Design for Pyrazole-Based Compounds

Executive Summary & Scientific Context

Pyrazole derivatives (five-membered heterocycles with two adjacent nitrogen atoms) represent a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (COX-2 inhibitor), Ruxolitinib (JAK inhibitor), and Crizotinib (ALK inhibitor).

However, translating these compounds from in vitro hits to in vivo leads presents distinct challenges:

-

Solubility: The aromatic nature of pyrazoles often leads to high lipophilicity (

) and poor aqueous solubility, complicating parenteral formulation. -

Metabolic Liability: Pyrazoles can be substrates for CYP450 enzymes (specifically CYP2C9 and CYP3A4) and can induce idiosyncratic hepatotoxicity via oxidative stress pathways.

-

Target Engagement: Many pyrazoles act as Type I or Type II kinase inhibitors, requiring sustained plasma exposure to maintain target occupancy.

This guide moves beyond generic animal handling to provide a specific, causality-driven framework for validating pyrazole candidates.

Phase 1: Formulation Strategy (The Solubility Ladder)

The Challenge: You cannot assess efficacy if the drug precipitates in the peritoneum or gut. Pyrazoles often crystallize in standard phosphate-buffered saline (PBS).

The Solution: Adopt a "Solubility Ladder" approach. Do not default to DMSO immediately; start physiological and escalate only as needed to maintain biological relevance.

Formulation Decision Matrix

Use the following logic flow to select your vehicle. This prevents vehicle-induced toxicity from masking drug effects.[1]

Caption: Decision tree for selecting in vivo vehicles based on physicochemical properties of pyrazoles.

Recommended Vehicles for Pyrazoles

| Vehicle Class | Composition | Application Note |

| Standard Suspension | 0.5% CMC or Methylcellulose + 0.1% Tween 80 | Gold Standard for Oral (PO). Mimics commercial formulations. Ensures uniform suspension for insoluble pyrazoles. |

| Co-Solvent System | 5% DMSO + 40% PEG400 + 55% Saline | Standard for IP/SC. High solubilizing power. Warning: High DMSO (>10%) can cause local tissue necrosis. |

| Lipid-Based | Labrasol or Corn Oil | Used if bioavailability is limited by dissolution rate. Common for highly lipophilic kinase inhibitors. |

Phase 2: Pharmacokinetics (PK) & ADME Profiling

Before efficacy studies, you must define the Maximum Tolerated Dose (MTD) and Pharmacokinetic Profile . Pyrazoles frequently suffer from rapid clearance due to hepatic metabolism.

Protocol: Single-Dose PK Study (Mouse)

-

Animals: Male CD-1 or C57BL/6 mice (n=3 per timepoint).

-

Dosing:

-

IV Arm: 1 mg/kg (bolus tail vein).

-

PO Arm: 10 mg/kg (oral gavage).

-

-

Sampling: Serial bleeding via saphenous vein or cardiac puncture at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

Critical Analysis:

Calculate bioavailability (

-

Go/No-Go Decision: If

, the compound is likely unsuitable for oral dosing without chemical modification (e.g., reducing lipophilicity or blocking metabolic soft spots).

Phase 3: Efficacy Model (Oncology Xenograft)

Since many pyrazoles target kinases (e.g., JAK, BRAF, CDK), the Subcutaneous Tumor Xenograft is the primary validation model.

Mechanistic Rationale

Kinase inhibitors work by blocking ATP binding, preventing downstream phosphorylation (e.g., STAT3, ERK). Efficacy must be correlated with Pharmacodynamics (PD) —reduction in tumor volume must match reduction in biomarker phosphorylation.

Caption: Mechanism of Action for pyrazole-based kinase inhibitors leading to tumor regression.

Detailed Protocol: Xenograft Implantation & Dosing

Step 1: Cell Preparation

-

Harvest tumor cells (e.g., A549 lung or MDA-MB-231 breast) in exponential growth phase.

-

Resuspend in 50% PBS / 50% Matrigel (basement membrane matrix) to support engraftment.

-

Concentration:

cells per 100 µL injection.

Step 2: Implantation

-

Host: Athymic Nude Mice (Nu/Nu) or SCID mice (T-cell deficient).

-

Technique: Subcutaneous injection into the right flank.

-

Wait Period: Monitor until tumors reach 100–150 mm³ (approx. 10–14 days). Do not start treatment on non-established tumors.

Step 3: Randomization & Dosing

-

Randomize mice into groups (n=8-10) to ensure equal average tumor volume across groups.

-

Group 1: Vehicle Control (e.g., 0.5% CMC).

-

Group 2: Low Dose (e.g., 10 mg/kg QD).

-

Group 3: High Dose (e.g., 50 mg/kg QD).

-

Group 4: Reference Standard (e.g., Crizotinib).

Step 4: Data Collection

-

Measure tumor volume (

) twice weekly using digital calipers: -

Endpoint: Euthanize when control tumors reach 1500–2000 mm³ or if ulceration occurs.

Phase 4: Safety & Toxicology (The Hepatic Risk)

Pyrazoles carry a specific risk of hepatotoxicity . Mechanisms include the induction of CYP2E1, leading to reactive oxygen species (ROS) generation and depletion of glutathione.

Safety Monitoring Protocol

Do not rely solely on survival. You must validate liver health.

-

Body Weight: Weigh daily. >20% weight loss requires immediate euthanasia.

-

Clinical Chemistry (Terminal Bleed):

-

ALT (Alanine Aminotransferase): Specific marker for hepatocellular injury.

-

AST (Aspartate Aminotransferase): General tissue damage marker.

-

Bilirubin: Indicator of cholestasis.

-

-

Histopathology: Fix liver lobes in 10% neutral buffered formalin. Stain with H&E to look for centrilobular necrosis, a hallmark of pyrazole-induced damage.

References

-

Review of Pyrazole Biological Activity

- Ansari, A. et al. (2017). "Biological activities of pyrazole derivatives: A review." European Journal of Medicinal Chemistry.

-

In Vivo Formulation Strategies

-

Gad, S. C., et al. (2006).[2] "Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species." International Journal of Toxicology.

-

-

Pyrazole Hepatotoxicity Mechanisms

-

Wang, X., et al. (2008). "Hepatotoxicity Mediated by Pyrazole (CYP2E1) Plus TNF-α Treatment Occurs in jnk2−/− but not in jnk1−/− Mice."[3] Toxicological Sciences.

-

-

Xenograft Guidelines

- Morton, C. L., & Houghton, P. J. (2007). "Establishment of human tumor xenografts in immunodeficient mice.

Sources

Application Note: 3-(3-Fluorobenzyl)-1H-pyrazol-5-amine in Kinase Fragment-Based Drug Discovery (FBDD)

The following Application Note and Protocol Guide is designed for medicinal chemists and structural biologists. It details the utilization of 3-(3-Fluorobenzyl)-1H-pyrazol-5-amine (referred to herein as 3-3F-PA ) as a high-value fragment for kinase inhibitor discovery.

Executive Summary

The aminopyrazole moiety is a "privileged structure" in kinase medicinal chemistry, serving as the core for approved drugs like Tozasertib (VX-680) and Ruxolitinib . This guide focuses on 3-(3-Fluorobenzyl)-1H-pyrazol-5-amine (3-3F-PA) , a specific fragment designed to leverage two distinct molecular interactions:

-

Hinge Binding: The 5-amino-pyrazole core establishes a robust bidentate hydrogen-bonding network with the kinase hinge region (Adenine mimetic).

-

Hydrophobic Sampling: The 3-fluorobenzyl arm provides a flexible hydrophobic probe capable of accessing the "Gatekeeper" region or the hydrophobic back-pocket (selectivity pocket), with the fluorine atom offering metabolic modulation and specific multipolar interactions.

Structural Rationale & Binding Mode

The efficacy of 3-3F-PA relies on its ability to toggle between tautomeric states to complement the kinase hinge architecture.

The Pharmacophore[1][2]

-

Donor-Acceptor Motif: The exocyclic amine (C5-NH2) acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the hinge residue. The pyrazole nitrogen (N2) acts as a Hydrogen Bond Acceptor (HBA) from the backbone amide NH.

-

The Fluorine Effect: The fluorine substitution at the meta position of the benzyl ring serves three purposes:

-

Metabolic Stability: Blocks metabolic oxidation at a susceptible phenyl site.

-

Lipophilicity: Increases

slightly, enhancing hydrophobic packing against residues like Leu, Val, or Phe in the back pocket. -

Orthogonal Interaction: Potential for C-F···H-C interactions or interactions with backbone carbonyls (multipolar).

-

Visualization of Binding Logic

The following diagram illustrates the fragment-to-lead logic using 3-3F-PA.

Figure 1: Schematic representation of 3-3F-PA interactions within the kinase ATP-binding pocket.

Experimental Protocols

Protocol A: Chemical Synthesis of 3-3F-PA

Note: Commercially available fragments often lack specific substitution patterns. This protocol allows the rapid generation of the 3-3F-PA core.

Reaction Overview:

-

Acylation: 3-Fluorophenylacetyl chloride + Malononitrile

Enol Intermediate. -

Cyclization: Intermediate + Hydrazine

Aminopyrazole.

Materials:

-

3-Fluorophenylacetyl chloride (CAS: 26176-32-5)

-

Malononitrile (CAS: 109-77-3)

-

Hydrazine hydrate (60-80%)

-

Sodium Hydride (NaH, 60% in oil)

-

Solvents: THF (anhydrous), Ethanol, Dichloromethane (DCM).

Step-by-Step Methodology:

-

Preparation of the

-Ketonitrile Precursor:-

Suspend NaH (2.2 eq) in anhydrous THF at 0°C under

atmosphere. -

Add Malononitrile (1.1 eq) dropwise. Stir for 30 min (Solution turns milky/opaque).

-

Add 3-Fluorophenylacetyl chloride (1.0 eq) dropwise, maintaining temp < 10°C.

-

Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Quench: Carefully add 1N HCl until pH ~2. Extract with DCM (3x).

-

Workup: Wash organics with brine, dry over

, and concentrate. The resulting solid is the crude enol/nitrile intermediate.

-

-

Cyclization to Pyrazole:

-

Dissolve the crude intermediate in Ethanol (0.5 M concentration).

-

Add Hydrazine hydrate (1.5 eq).

-

Reflux (80°C) for 4–6 hours. Monitor by LC-MS (Target Mass: ~191.2 Da).

-

Workup: Cool to RT. Concentrate ethanol to 20% volume. Pour into ice water.

-

Purification: The product often precipitates. Filter and wash with cold water/hexanes. If oil forms, extract with Ethyl Acetate and purify via Flash Chromatography (DCM:MeOH 95:5).

-

Yield Expectation: 60–75%

Characterization: Confirm structure via

Protocol B: Fragment Screening via Surface Plasmon Resonance (SPR)

Objective: Determine

Instrument: Biacore 8K or S200 (Cytiva).

Buffer Preparation (Critical):

-

Running Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1 mM TCEP, 2% DMSO.

-

Note: TCEP is preferred over DTT for long-term stability on chip.

Workflow:

-

Protein Immobilization:

-

Use Biotinylated Kinase (AviTag) captured on a Streptavidin (SA) chip.

-

Target Density: Low density (1500–2500 RU) to minimize avidity effects and mass transport limitations.

-

-

Sample Preparation:

-

Dissolve 3-3F-PA in 100% DMSO to 100 mM (Stock).

-

Prepare a dilution series in Running Buffer (top concentration 500

M, 2-fold dilutions, 8 points). -

DMSO Matching: Ensure all samples contain exactly 2% DMSO to match running buffer.

-

-

Injection Parameters:

-

Flow Rate: 30

L/min. -

Contact Time: 60 seconds (association).

-

Dissociation Time: 120 seconds.

-

Regeneration: Usually not required for fragments (fast off-rate). If sticky, use 10 mM NaOH pulse (5s).

-

-

Data Analysis:

-

Reference subtract (Flow cell 2 - Flow cell 1).

-

Solvent correction (DMSO calibration curve) is mandatory for fragments.

-

Fit to 1:1 Binding Model.

-

Success Criteria: Square wave sensorgram (fast on/off),

< 500

-

Protocol C: Fragment Elaboration (The "Grow" Strategy)

Once binding is confirmed, the exocyclic amine is the primary vector for elaboration.

Strategy: Amide Coupling. Objective: Extend towards the solvent front or ribose pocket to increase affinity.

-

Reagents: 3-3F-PA (1 eq), Carboxylic Acid (R-COOH, 1.2 eq), HATU (1.2 eq), DIPEA (3 eq), DMF.

-

Procedure:

-

Dissolve R-COOH in DMF. Add DIPEA and HATU. Stir 5 min for activation.

-

Add 3-3F-PA. Stir at RT for 12 hours.

-

Note: The pyrazole ring nitrogens are less nucleophilic than the exocyclic amine, but bis-acylation can occur. Monitor carefully.

-

Purification: HPLC (Reverse Phase).

-

Data Presentation & Analysis

Table 1: Physicochemical Profile of 3-3F-PA

| Property | Value | Rationale for Fragment Suitability |

| MW | 191.21 Da | Ideal for FBDD (Rule of 3 compliant). Allows room for mass addition. |

| cLogP | ~1.8 | Balanced solubility and permeability. |

| H-Bond Donors | 2 (Amine + NH) | Critical for Hinge interaction (Glu/Leu backbone). |

| H-Bond Acceptors | 2 (Pyraz N) | Critical for Hinge interaction. |

| PSA | ~50 Ų | Good cell permeability potential. |

Table 2: Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| SPR: No Binding Signal | Protein inactive or Fragment insoluble. | Verify protein activity with control (Staurosporine). Check fragment solubility in buffer via turbidity. |

| SPR: Super-stoichiometric binding | Aggregation. | Add 0.01% Triton X-100 or increase flow rate. |